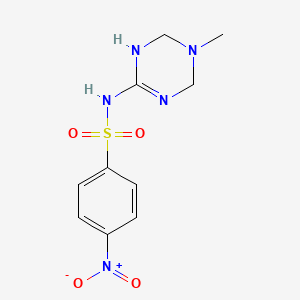
N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide
Description
N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide is a complex organic compound that consists of 16 hydrogen atoms, 11 carbon atoms, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is notable for its unique structure, which includes a triazinan ring and a nitrobenzene sulfonamide group.
Properties
IUPAC Name |
N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c1-14-6-11-10(12-7-14)13-20(18,19)9-4-2-8(3-5-9)15(16)17/h2-5H,6-7H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZMWTFKRYJNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide typically involves a series of chemical reactions. One common method involves the Mannich reaction, where nitroguanidine, formaldehyde, and primary amines react in a protic solvent . This one-pot method is efficient and widely used in industrial settings.
Chemical Reactions Analysis
N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The triazinan ring and nitrobenzene sulfonamide group play crucial roles in its activity. These groups can interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide can be compared with similar compounds such as N-{4-[(5-methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}acetamide . While both compounds share a triazinan ring, the presence of different functional groups gives them unique properties and applications.
Similar compounds include:
- N-{4-[(5-methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}acetamide
- 4-Methyl-N-(5-methyl-[1,3,5]triazinan-2-ylidene)-benzenesulfonamide
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


